2,4,4-Trimethylpent-2-enal
Description
2,4,4-Trimethylpent-2-enal (CAS: 1086258-92-5) is an α,β-unsaturated aldehyde with the molecular formula C₈H₁₄O and a molar mass of 126.20 g/mol. Its structure features a pent-2-enal backbone (five-carbon chain with a double bond between C2 and C3 and an aldehyde group at C1) substituted with three methyl groups at positions 2, 4, and 4 (Figure 1). The compound’s reactivity is influenced by the electron-withdrawing aldehyde group and the steric effects of the methyl substituents, making it valuable in organic synthesis for conjugate addition reactions or as a precursor for fragrances and pharmaceuticals .
Properties
IUPAC Name |
2,4,4-trimethylpent-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(6-9)5-8(2,3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXYYWCILNEABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C)(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,4-Trimethylpent-2-enal can be synthesized through various methods. One common approach involves the aldol condensation of isobutyraldehyde with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, 2,4,4-Trimethylpent-2-enal is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is then purified through distillation and other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in 2,4,4-Trimethylpent-2-enal can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Addition Reactions: Bromine in carbon tetrachloride for halogenation, hydrogen gas with a palladium catalyst for hydrogenation.
Major Products Formed:
Oxidation: 2,4,4-Trimethylpentanoic acid.
Reduction: 2,4,4-Trimethylpent-2-enol.
Addition Reactions: 2,4,4-Trimethylpentane derivatives.
Scientific Research Applications
2,4,4-Trimethylpent-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylpent-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is the basis for its antimicrobial and antifungal activities, as it can disrupt the integrity of microbial cell walls and membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Functional Group Analogs
2.1.1. 4,4-Dimethylpent-2-enal (CAS: 22597-46-2)
- Molecular Formula : C₇H₁₂O
- Molar Mass : 112.17 g/mol
- Structure : Differs from 2,4,4-Trimethylpent-2-enal by lacking a methyl group at C2. This reduces steric hindrance near the aldehyde, enhancing reactivity in nucleophilic additions.
- Physical Properties : Boiling point and density data are unavailable in the provided evidence, but its lower molar mass suggests a lower boiling point than 2,4,4-Trimethylpent-2-enal .
2.1.2. (E)-3,4,4-Trimethylpent-2-enal (CAS: 1086258-92-5)
- Molecular Formula : C₈H₁₄O (same as 2,4,4-Trimethylpent-2-enal)
- Structure: A positional isomer with methyl groups at C3, C4, and C4.
2.1.3. 2,4,4-Trimethyl-2-pentene (CAS: 107-40-4)
- Molecular Formula : C₈H₁₆
- Molar Mass : 112.21 g/mol
- Structure : A hydrocarbon analog lacking the aldehyde group.
- Physical Properties : Boiling point = 104°C; density = 0.720 g/cm³. The absence of the polar aldehyde group results in lower boiling points compared to aldehydes of similar size .
Functional Group Derivatives
2.2.1. 2,3,4,5-Tetramethylcyclopent-2-enone (CAS: 54458-61-6)
- Molecular Formula : C₉H₁₂O
- Structure: A cyclic ketone with methyl substituents. However, the cyclic structure imposes greater steric constraints .
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